molecular formula C12H15N3 B2597880 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline CAS No. 866018-14-6

2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No. B2597880
CAS RN: 866018-14-6
M. Wt: 201.273
InChI Key: JZRXTYNNCIGXPH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a heterocyclic compound. It contains a total of 32 bonds, including 17 non-H bonds, 10 multiple bonds, and 10 aromatic bonds. The structure includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring . It also contains 1 Pyrazole and 1 Pyrimidine .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is complex. It contains a total of 63 bonds, including 39 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 6 double bonds, and 12 aromatic bonds . The structure also includes 5 six-membered rings, 2 ten-membered rings, 4 secondary amides (aliphatic), 1 guanidine derivative, and 1 tertiary amine (aliphatic) .

Scientific Research Applications

Antitumor Properties

Pyrazolo[1,5-a]quinazolines have garnered significant attention due to their potential as antitumor agents. Researchers have explored their inhibitory effects on cancer cell growth and proliferation. These compounds exhibit promising activity against various cancer types, making them valuable candidates for drug development .

Enzymatic Inhibition

The pyrazolo[1,5-a]quinazoline core has been investigated for its ability to inhibit specific enzymes. These compounds can modulate enzymatic activity, potentially leading to therapeutic applications. Researchers have explored their interactions with kinases, proteases, and other key enzymes .

Photophysical Properties

Pyrazolo[1,5-a]quinazolines possess intriguing photophysical properties. Their unique electronic structure allows them to absorb and emit light in specific wavelength ranges. These properties make them useful in materials science, such as organic light-emitting diodes (OLEDs) and sensors .

Medicinal Chemistry

The synthetic versatility of pyrazolo[1,5-a]quinazolines enables structural modifications, making them valuable in medicinal chemistry. Researchers have explored their use as scaffolds for combinatorial library design and drug discovery. The ability to tailor their periphery allows for targeted modifications .

Combinatorial Library Design

Due to their rigid and planar structure, pyrazolo[1,5-a]quinazolines serve as privileged scaffolds for creating diverse compound libraries. Researchers can systematically modify these compounds to explore new chemical space and identify potential drug candidates .

Drug Discovery

The PP derivatives have been studied extensively, and their synthesis pathways are well-established. By leveraging their structural diversity and functionalization, researchers aim to design rational and efficient drugs based on the pyrazolo[1,5-a]quinazoline core .

properties

IUPAC Name

2,5-dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-7-12-13-9(2)10-5-3-4-6-11(10)15(12)14-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRXTYNNCIGXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CCCC3)C(=NC2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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